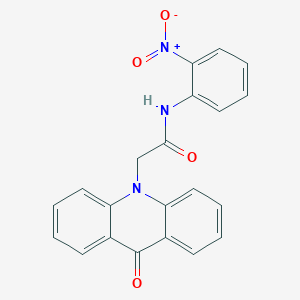
N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is a complex organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and acridinone groups in the molecule suggests potential for significant chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Phenyl Group: The starting material, phenylacetic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Acridinone: The acridinone moiety can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone, under acidic conditions.
Coupling Reaction: The final step involves coupling the nitrophenyl group with the acridinone derivative using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The acridinone moiety can be reduced to acridine under strong reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Amino derivatives: from the reduction of the nitro group.
Acridine derivatives: from the reduction of the acridinone moiety.
Halogenated compounds: from substitution reactions.
科学的研究の応用
Chemistry
N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is used as a precursor in the synthesis of various acridine-based compounds, which are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology
In biological research, this compound and its derivatives are investigated for their antimicrobial and anticancer activities. The nitro group is known to enhance the biological activity of the molecule.
Medicine
Acridine derivatives, including this compound, are explored for their potential as therapeutic agents in treating diseases like cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The biological activity of N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is primarily attributed to its ability to intercalate into DNA, disrupting the replication process and leading to cell death. The nitro group can undergo bioreduction to form reactive intermediates that cause DNA damage. The acridinone moiety interacts with DNA through π-π stacking interactions, further stabilizing the intercalation complex.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Mitoxantrone: An anthracenedione antineoplastic agent with structural similarities to acridine derivatives.
Proflavine: An acridine derivative used as an antiseptic and for its antimicrobial properties.
Uniqueness
N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide is unique due to the presence of both nitro and acridinone groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C21H15N3O4 |
|---|---|
分子量 |
373.4g/mol |
IUPAC名 |
N-(2-nitrophenyl)-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C21H15N3O4/c25-20(22-16-9-3-6-12-19(16)24(27)28)13-23-17-10-4-1-7-14(17)21(26)15-8-2-5-11-18(15)23/h1-12H,13H2,(H,22,25) |
InChIキー |
HVPURVRLFMXCKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















